molecular formula C21H19FN4O5S B4579640 dimethyl 5-[({[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]isophthalate

dimethyl 5-[({[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]isophthalate

Cat. No. B4579640
M. Wt: 458.5 g/mol
InChI Key: PZGOXPCLLKFSRN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves multi-step chemical reactions, starting from basic aromatic or heterocyclic compounds. For example, Kariuki et al. (2021) described the synthesis of isostructural compounds involving fluorophenyl and triazole groups, which might share synthesis pathways with the compound of interest (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).

Scientific Research Applications

Neurokinin-1 Receptor Antagonism

Compounds with detailed structural features, such as specific fluorophenyl and triazole groups, have been studied for their neurokinin-1 (NK1) receptor antagonism properties. For instance, neurokinin-1 receptor antagonists have shown promise in pre-clinical tests relevant to clinical efficacy in conditions like emesis and depression, due to their high affinity and long duration of action (Harrison et al., 2001).

Fluorogenic Substrates for Proteinases

Derivatives of dimethyl aminoisophthalate have been synthesized and tested as substrates for various proteinases, indicating their potential application in the detection and quantitative assay of enzymes such as papain, ficin, and bromelain (Baggett et al., 1985).

Catalysis in Organic Synthesis

Complexes containing structural motifs similar to the query compound have been utilized in organic synthesis, demonstrating the roles these compounds can play as catalysts in carbon-carbon bond formation and other significant reactions (Fossey & Richards, 2004).

Ligand Chemistry

Compounds incorporating isophthalate moieties have been explored as ligands in gold(I) chemistry, forming model complexes that contribute to the understanding of macrocyclic gold compounds and their potential applications (Wiedemann et al., 2009).

Antibacterial Activities

Isophthalate derivatives have been synthesized and evaluated for their antibacterial activities, highlighting the potential of such compounds in developing new antibacterial agents (Li et al., 2008).

properties

IUPAC Name

dimethyl 5-[[2-[[5-(4-fluorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzene-1,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN4O5S/c1-26-18(12-4-6-15(22)7-5-12)24-25-21(26)32-11-17(27)23-16-9-13(19(28)30-2)8-14(10-16)20(29)31-3/h4-10H,11H2,1-3H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZGOXPCLLKFSRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC(=O)NC2=CC(=CC(=C2)C(=O)OC)C(=O)OC)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

dimethyl 5-[({[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzene-1,3-dicarboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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dimethyl 5-[({[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]isophthalate
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dimethyl 5-[({[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]isophthalate
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dimethyl 5-[({[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]isophthalate
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dimethyl 5-[({[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]isophthalate
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dimethyl 5-[({[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]isophthalate
Reactant of Route 6
Reactant of Route 6
dimethyl 5-[({[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]isophthalate

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